molecular formula C14H33NO3Si B15472435 N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine CAS No. 40835-31-2

N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine

Cat. No.: B15472435
CAS No.: 40835-31-2
M. Wt: 291.50 g/mol
InChI Key: YGYLBNUUMURMPO-UHFFFAOYSA-N
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Description

Chemical Name: N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine Synonyms: N-(n-Butyl)-3-aminopropyltrimethoxysilane, CAS 31024-56-3 . Molecular Formula: C₁₃H₃₁NO₃Si Molecular Weight: 293.48 g/mol . Structure: A bifunctional organosilane with a butylamine group and a hydrolyzable trimethoxysilyl group. Key Applications:

  • Adhesion promoter in coatings, primers, and rubber compositions for metals (aluminum, steel, copper) and glass .
  • Modifier in conjugated diene-based polymers to enhance mechanical properties . Mechanism: The trimethoxysilyl group hydrolyzes to form silanol bonds with substrates, while the amine group interacts with organic matrices .

Properties

CAS No.

40835-31-2

Molecular Formula

C14H33NO3Si

Molecular Weight

291.50 g/mol

IUPAC Name

N-butyl-N-(3-trimethoxysilylpropyl)butan-1-amine

InChI

InChI=1S/C14H33NO3Si/c1-6-8-11-15(12-9-7-2)13-10-14-19(16-3,17-4)18-5/h6-14H2,1-5H3

InChI Key

YGYLBNUUMURMPO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC[Si](OC)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (amine + organosilane) but differ in substituents, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine 31024-56-3 C₁₃H₃₁NO₃Si 293.48 Single trimethoxysilyl, butylamine Adhesion promotion, polymer modification
N-[3,3-Bis(trimethoxysilyl)propyl]butan-1-amine 82985-35-1 C₁₂H₃₁NO₆Si₂ 373.61 Two trimethoxysilyl groups Enhanced crosslinking in silicones, higher thermal stability
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine 120939-52-8 C₁₀H₂₅NO₂Si 219.40 Dimethoxymethylsilyl Lower hydrolysis rate, used in moisture-sensitive applications
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride 115555-77-6 C₁₁H₂₄Cl₂N₂ 255.23 Chloropropyl, hydrochloride salt Pharmaceutical intermediate, alkylation reactions
N-Butyl-N-[3-(9H-xanthen-9-ylidene)propyl]butan-1-amine 7770-24-3 C₂₄H₃₁NO 349.51 Xanthene substituent Specialty dyes, photoresist materials

Detailed Analysis

N-[3,3-Bis(trimethoxysilyl)propyl]butan-1-amine (CAS 82985-35-1)
  • Structural Difference : Contains two trimethoxysilyl groups vs. one in the target compound.
  • Impact: Higher crosslinking density due to dual hydrolyzable groups, improving adhesion and thermal resistance in silicones . Increased molecular weight (373.61 g/mol) may reduce solubility in non-polar matrices.
  • Applications : Primarily used in high-performance sealants and coatings requiring robust chemical resistance .
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine (CAS 120939-52-8)
  • Structural Difference : Dimethoxymethylsilyl group replaces trimethoxysilyl.
  • Impact :
    • Slower hydrolysis due to reduced methoxy groups, suitable for controlled-release formulations .
    • Lower molecular weight (219.40 g/mol) enhances compatibility with low-viscosity systems.
  • Applications : Adhesives requiring delayed curing or moisture-sensitive environments .
N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride (CAS 115555-77-6)
  • Structural Difference : Chloropropyl group replaces trimethoxysilyl; hydrochloride salt form.
  • Impact :
    • Chlorine atom increases electrophilicity, making it reactive in alkylation or nucleophilic substitutions .
    • Absence of silane limits substrate bonding; used as a synthetic intermediate rather than an adhesion promoter.
  • Applications : Pharmaceutical intermediates, agrochemical synthesis .
N-Butyl-N-[3-(9H-xanthen-9-ylidene)propyl]butan-1-amine (CAS 7770-24-3)
  • Structural Difference : Xanthene aromatic system replaces silane.
  • Impact: Extended conjugation enables UV absorption/fluorescence, useful in optical materials . Lacks silanol-forming capacity, limiting adhesion applications.
  • Applications : Photoresists, dye intermediates .

Performance Comparison in Adhesion Promotion

Property Target Compound Bis(trimethoxysilyl) Derivative Dimethoxymethylsilyl Derivative
Hydrolysis Rate Moderate (3 methoxy groups) Fast (6 methoxy groups) Slow (2 methoxy groups)
Bond Strength High (silanol + amine) Very High (dual silanol) Moderate
Solubility Compatible with polar solvents Limited in non-polar solvents Broad compatibility

Q & A

Q. What are the recommended synthetic routes for N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-(trimethoxysilyl)propylamine with 1-bromobutane in the presence of a base (e.g., triethylamine) to facilitate alkylation. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side products like disubstituted amines . Characterization via 1^1H/13^13C NMR and FTIR is critical to confirm the absence of unreacted silanol groups and validate the tertiary amine structure .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : To verify the absence of hydrolyzed trimethoxysilyl groups (peaks at δ 3.5–3.6 ppm for methoxy groups) and confirm alkyl chain integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can distinguish between the parent compound (C10_{10}H25_{25}NO3_3Si, MW 247.39) and potential byproducts.
  • Karl Fischer titration : To quantify moisture content, which is critical for silane stability .

Q. What are the critical physical properties (e.g., density, solubility) relevant to handling in lab settings?

  • Density : 0.913 g/cm3^3 (experimentally determined) .
  • Solubility : Miscible with polar aprotic solvents (e.g., THF, DMF) and alcohols. Limited solubility in water due to hydrophobic alkyl chains.
  • Hydrolytic sensitivity : The trimethoxysilyl group hydrolyzes in aqueous environments, necessitating anhydrous storage .

Advanced Research Questions

Q. How does hydrolysis of the trimethoxysilyl group impact its performance as a coupling agent in polymer composites?

Hydrolysis generates silanol groups (–SiOH), which form covalent bonds with inorganic substrates (e.g., glass, metals). Researchers should:

  • Monitor hydrolysis kinetics via 29^29Si NMR or FTIR to track Si–O–Si network formation.
  • Optimize pH and moisture levels : Acidic conditions accelerate hydrolysis but may degrade the amine functionality. Controlled humidity chambers (e.g., 40–60% RH) balance reactivity and stability .

Q. What experimental strategies address contradictory reports on thermal stability in silane-modified systems?

Discrepancies in thermal degradation temperatures (Td_{d}) may arise from differences in sample preparation or residual catalysts. To resolve this:

  • Perform thermogravimetric analysis (TGA) under inert atmospheres (N2_2 or Ar) to assess decomposition profiles.
  • Compare purified vs. unpurified samples to identify catalyst residues (e.g., trace acids/bases) that accelerate degradation .

Q. How can researchers design experiments to evaluate its efficacy in hybrid organic-inorganic scaffolds?

  • Material synthesis : Incorporate the compound into sol-gel matrices (e.g., with tetraethyl orthosilicate) and monitor crosslinking via rheometry.
  • Functional testing : Use nanoindentation to measure mechanical properties and X-ray microcomputed tomography (micro-CT) to assess pore structure homogeneity, as demonstrated in similar methacrylate-silane hybrids .

Q. What methodologies validate its role as a surface modifier in nanoparticle functionalization?

  • Zeta potential measurements : Compare surface charge before/after silane treatment to confirm amine group exposure.
  • X-ray photoelectron spectroscopy (XPS) : Quantify Si and N atomic percentages to verify monolayer adsorption versus multilayer formation .

Data Contradiction and Reproducibility

Q. How should researchers reconcile variations in reported density values across literature sources?

Discrepancies may stem from differences in sample purity or measurement techniques (e.g., pycnometry vs. buoyancy methods). Recommendations:

  • Cross-reference with NIST Standard Reference Data for validated measurements .
  • Report detailed experimental conditions (temperature, calibration standards) to enhance reproducibility .

Q. Why do some studies report reduced coupling efficiency in humid environments despite the compound’s hydrolytic reactivity?

Excess moisture can lead to premature polymerization of silanol groups, reducing available binding sites. Mitigation strategies include:

  • Pre-drying substrates at 110°C to remove adsorbed water.
  • Using blocked silanes (e.g., acetoxy or ethylamine derivatives) to delay hydrolysis until application .

Methodological Best Practices

Q. What protocols ensure consistent results in silane-mediated adhesion studies?

  • Surface pretreatment : Clean substrates with oxygen plasma or piranha solution to enhance hydroxyl group availability.
  • Dip-coating parameters : Optimize immersion time (5–30 min) and withdrawal speed (1–5 mm/s) to control film thickness .

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